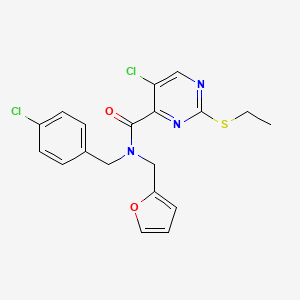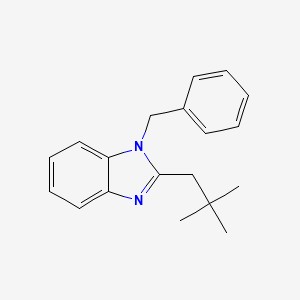![molecular formula C21H16N4O2 B11421407 7-(2,4-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11421407.png)
7-(2,4-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Its systematic name is 7-(2,4-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile . Let’s break down its features:
-
Core Structure: : The compound consists of a central triazatricyclo[8.4.0.03,8]tetradeca ring system, which includes three nitrogen atoms and four carbon atoms. The aromatic phenyl and methyl groups are attached to specific positions on this ring.
-
Functional Groups:
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may not be widely documented, we can explore analogous reactions involving triazatricyclo[8.4.0.03,8]tetradeca systems. Researchers might employ multistep syntheses, utilizing cyclization reactions and functional group transformations.
Industrial Production:: Unfortunately, industrial-scale production methods for this compound remain scarce. research efforts could focus on developing efficient and scalable routes.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound likely undergoes redox reactions due to its carbonyl groups (2,6-dioxo) and aromatic moieties.
Substitution Reactions: Nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts may be relevant.
Major Products:: The specific products formed during reactions with this compound would depend on reaction conditions and substituents. Further experimental studies are needed to elucidate these details.
Scientific Research Applications
Chemistry::
Catalysis: Investigate its potential as a catalyst or ligand in organic transformations.
Supramolecular Chemistry: Explore its self-assembly behavior and host-guest interactions.
Drug Discovery: Assess its bioactivity and potential as a lead compound for drug development.
Biological Imaging: Investigate its fluorescence properties for imaging applications.
Materials Science: Evaluate its use in functional materials (e.g., sensors, polymers).
Fine Chemicals: Explore its role in specialty chemicals.
Mechanism of Action
The compound’s mechanism of action would depend on its specific targets. Hypothetically, it could interact with enzymes, receptors, or cellular pathways. Detailed studies are essential to unravel this mystery.
Comparison with Similar Compounds
While direct analogs may be limited, we can compare its structure, reactivity, and applications with related heterocyclic compounds. Some similar compounds include:
Properties
Molecular Formula |
C21H16N4O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
7-(2,4-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C21H16N4O2/c1-12-6-7-17(14(3)9-12)25-19-16(10-15(11-22)20(25)26)21(27)24-8-4-5-13(2)18(24)23-19/h4-10H,1-3H3 |
InChI Key |
GXSIVKCNMWQSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=C(C4=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-chlorophenoxy)ethyl]-2-phenyl-1H-benzimidazole](/img/structure/B11421325.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B11421329.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11421346.png)
![2-methyl-N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11421354.png)


![N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11421378.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11421379.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11421391.png)
![7-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11421392.png)
![4-Chloro-N-[3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide](/img/structure/B11421399.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B11421408.png)
![7-(3-chloro-4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11421415.png)
